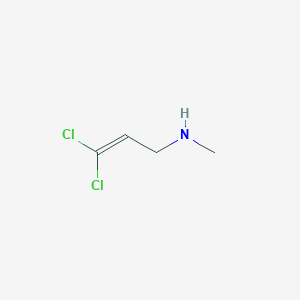

3,3-Dichloro-N-methylprop-2-en-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

51253-82-8 |

|---|---|

Molecular Formula |

C4H7Cl2N |

Molecular Weight |

140.01 g/mol |

IUPAC Name |

3,3-dichloro-N-methylprop-2-en-1-amine |

InChI |

InChI=1S/C4H7Cl2N/c1-7-3-2-4(5)6/h2,7H,3H2,1H3 |

InChI Key |

KBAYXEGBIZIJDH-UHFFFAOYSA-N |

Canonical SMILES |

CNCC=C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dichloro N Methylprop 2 En 1 Amine and Analogues

Direct Synthetic Routes to 3,3-Dichloro-N-methylprop-2-en-1-amine

Direct synthesis of this compound can be approached through precursor-based strategies, primarily involving the reaction of a suitable trichloropropene isomer with methylamine (B109427), or through more complex multi-step transformations.

Precursor-Based Strategies (e.g., from 2567-14-8)

A plausible and direct route to this compound involves the nucleophilic substitution of a chlorine atom from a suitable precursor. The compound with CAS number 2567-14-8, identified as 1,1,3-trichloroprop-1-ene, serves as a key starting material. nih.gov This molecule possesses a geminal dichloroalkene and an allylic chloride, making the allylic chlorine susceptible to substitution by a primary amine like methylamine.

The reaction proceeds via a nucleophilic attack of the methylamine on the carbon bearing the allylic chlorine. The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile, displacing the chloride ion.

A general procedure for the synthesis of a simple N-allylmethylamine from allyl chloride and a 40% aqueous solution of methylamine has been reported. chemicalbook.com This reaction is typically carried out at room temperature with constant stirring. chemicalbook.com However, the presence of the geminal dichloro group in 1,1,3-trichloropropene (B110787) can influence the reactivity of the allylic chloride and may necessitate modified reaction conditions. A patent for the preparation of a related compound, 2,3-dichloro-N,N-dimethylpropylamine, involves the reaction of N,N-dimethylallylamine with chlorine gas, suggesting that direct manipulation of allylic amines is a viable strategy. google.com

To favor the desired monosubstitution product and avoid potential side reactions, such as elimination or reaction at the vinyl chlorides, careful control of reaction parameters is crucial.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound from 1,1,3-Trichloropropene

| Parameter | Proposed Condition | Rationale |

| Methylamine | Excess of methylamine | To favor the primary amine product and minimize dialkylation. |

| Solvent | Aprotic polar solvent (e.g., THF, DMF) | To dissolve the reactants and facilitate the nucleophilic substitution. |

| Temperature | Low to moderate (e.g., 0 °C to room temp.) | To control the reaction rate and minimize side reactions. |

| Base | An external non-nucleophilic base (optional) | To neutralize the HCl formed during the reaction. |

Multi-Step Transformations

Multi-step synthetic sequences offer greater flexibility and control in the construction of complex molecules like this compound. These routes often involve the sequential introduction of the required functional groups.

A potential multi-step approach could involve:

Formation of a protected 3,3-dichloroallylamine: This could be achieved by reacting 1,1,3-trichloropropene with a protected amine, such as a phthalimide (B116566) salt (Gabriel synthesis), followed by deprotection.

N-methylation: The resulting primary 3,3-dichloroallylamine can then be selectively methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions to yield the final product.

This approach, while longer, can provide better yields and purity by avoiding the potential for over-alkylation that can occur in the direct reaction with methylamine.

Approaches to Geminal Dichlorovinyl Functionalities

The geminal dichlorovinyl group is a key structural feature of the target molecule. Its synthesis can be achieved through various methods, including direct carbon-halogen bond formation and olefination reactions.

Strategies for Carbon-Halogen Bond Formation

The formation of geminal dihalides can be accomplished through the halogenation of appropriate precursors. For instance, ketones can be converted to gem-dihaloalkanes using a halogenating agent in a suitable solvent. acs.org While not directly applicable to the synthesis of a dichlorovinyl group from an alkene, this highlights a general strategy for creating C-X bonds.

Olefination Reactions

Olefination reactions provide a powerful tool for the construction of carbon-carbon double bonds and can be adapted for the synthesis of geminal dihaloalkenes. The Wittig reaction and its modifications are prominent examples.

One relevant method is the Corey-Fuchs reaction , which is a two-step process for converting aldehydes into terminal alkynes. The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. While this method traditionally uses carbon tetrabromide, modifications could potentially allow for the use of carbon tetrachloride to generate the corresponding 1,1-dichloroalkene.

Another approach is the Julia-Kocienski olefination , which utilizes heteroaryl sulfones to create alkenes. This method has been successfully employed in the synthesis of fluorinated vinyl compounds and could potentially be adapted for dichloroalkenes. nih.gov

Table 2: Comparison of Olefination Reactions for Geminal Dihaloalkene Synthesis

| Reaction | Reagents | Advantages | Limitations |

| Corey-Fuchs Reaction | Aldehyde, PPh₃, CBr₄ (or CCl₄) | Well-established, one-carbon homologation. | Typically uses CBr₄; use of CCl₄ may be less efficient. |

| Julia-Kocienski Olefination | Aldehyde/Ketone, Heteroaryl sulfone, Base | Mild conditions, good stereocontrol in some cases. | Requires synthesis of the specific sulfone reagent. |

Synthesis of N-Methyl Allylic Amine Scaffolds

The N-methyl allylic amine is the second key functional group in the target molecule. A variety of methods exist for the synthesis of this scaffold.

A common and straightforward method is the direct alkylation of methylamine with an allyl halide. chemicalbook.com As mentioned in section 2.1.1, this reaction can be effective but may lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. libretexts.org Using a large excess of the amine can favor the formation of the primary or secondary amine.

Alternatively, a more controlled synthesis can be achieved through a multi-step sequence. For instance, an allylic alcohol can be converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by methylamine. A reported practical and scalable synthesis of N-methyl allylic amines involves a Mitsunobu reaction of primary and secondary allylic alcohols with N-Boc ethyl oxamate, followed by N-methylation and deprotection. acs.org This method is particularly useful for volatile amines as the product is isolated as a hydrochloride salt. acs.org

Table 3: Summary of Synthetic Methods for N-Methyl Allylic Amines

| Method | Starting Material | Key Reagents | Key Features |

| Direct Alkylation | Allyl Halide | Methylamine | Simple, one-step process. Can result in over-alkylation. chemicalbook.com |

| From Allylic Alcohols | Allylic Alcohol | Tosyl chloride, then Methylamine | Two-step process with better control over substitution. |

| Mitsunobu Reaction | Allylic Alcohol | N-Boc ethyl oxamate, PPh₃, DIAD; then MeI, TFA | Scalable, produces hydrochloride salts, suitable for volatile amines. acs.org |

Catalytic Allylic Amination Strategies

Catalytic allylic amination represents a powerful and atom-economical method for the formation of C-N bonds. These reactions typically involve the activation of an allylic C-H bond or the substitution of an allylic leaving group, mediated by a transition metal catalyst.

Recent advancements have focused on direct C-H amination, which avoids the pre-functionalization of the substrate. For instance, dual-catalyst systems, combining photoredox and transition metal catalysis, have enabled the direct allylic C-H amination of alkenes with a variety of amines. researchgate.net These methods often proceed under mild conditions and can offer high regioselectivity. The scope of these reactions has been extended to include both terminal and internal alkenes, as well as a range of primary and secondary amines. nih.gov

For the synthesis of this compound, a direct C-H amination of 1,1-dichloro-2-propene with methylamine would be a conceivable approach. However, the electron-withdrawing nature of the two chlorine atoms on the double bond could significantly impact the reaction's feasibility. This deactivation might hinder the initial interaction with the metal catalyst or alter the regioselectivity of the C-H activation.

A representative example of a dual-catalyzed allylic C-H amination is shown in the table below, illustrating the general conditions and outcomes for non-halogenated substrates.

| Alkene Substrate | Amine Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |

| Styrene | Morpholine | Ir photocatalyst / Co catalyst | Dioxane | 81 | researchgate.net |

| 1-Octene | Dibenzylamine | Ir photocatalyst / Co catalyst | Dioxane | 75 | researchgate.net |

This table presents data for general allylic amination reactions and not for the specific target compound.

Rearrangement-Based Syntheses (e.g., Overman Rearrangement)

The Overman rearrangement is a powerful and reliable method for the synthesis of allylic amines from allylic alcohols. wikipedia.orgchem-station.com The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523), which is formed in situ from the corresponding allylic alcohol and trichloroacetonitrile. organic-chemistry.orgnrochemistry.comthermofisher.com Subsequent hydrolysis of the resulting trichloroacetamide (B1219227) yields the desired allylic amine.

This methodology appears to be a highly promising route for the synthesis of this compound. The required precursor, 3,3-dichloroprop-2-en-1-ol, is a known compound. The reaction sequence would involve the formation of the trichloroacetimidate of 3,3-dichloroprop-2-en-1-ol, followed by thermal or metal-catalyzed rearrangement to the corresponding trichloroacetamide. The final step would be the hydrolysis of the amide and subsequent N-methylation to yield the target molecule, or potentially direct formation of the N-methyl amide if a suitable imidate precursor is used. The presence of the dichloro-substituents is not expected to interfere with the concerted nih.govnih.gov-sigmatropic rearrangement mechanism.

A general scheme for the Overman rearrangement is depicted below:

Step 1: Imidate Formation R-OH + CCl3CN -> R-O-C(=NH)CCl3

Step 2: nih.govnih.gov-Sigmatropic Rearrangement R-O-C(=NH)CCl3 -> Cl3CC(=O)NH-R' (rearranged allylic group)

Step 3: Hydrolysis Cl3CC(=O)NH-R' -> H2N-R'

The following table provides representative data for the Overman rearrangement with various allylic alcohols.

| Allylic Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

| (E)-2-Buten-1-ol | Hg(OCOCF3)2 | 25 | 93 | wikipedia.org |

| Cinnamyl alcohol | PdCl2(MeCN)2 | 25 | 88 | wikipedia.org |

This table showcases general examples of the Overman rearrangement and does not include data for the specific target compound.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity due to the presence of multiple reactive sites and the electronic influence of the chlorine atoms.

Chemoselectivity: In many of the potential synthetic routes, the gem-dichloroalkene moiety could undergo side reactions. For example, under strongly nucleophilic or basic conditions, elimination of HCl or addition-elimination reactions might compete with the desired amination. The choice of reagents and reaction conditions is therefore crucial to ensure that the integrity of the dichlorovinyl group is maintained.

Regioselectivity: In reactions such as hydroamination or catalytic allylic amination, the regioselectivity of the C-N bond formation is a primary concern. The electronic effect of the two chlorine atoms makes the double bond electron-deficient. In nucleophilic additions, the nucleophile (amine) would be expected to attack the carbon atom beta to the chlorine atoms. In electrophilic additions, the regioselectivity would be reversed. For C-H functionalization, the catalyst must selectively activate the allylic C-H bonds over other C-H bonds in the molecule.

Stereoselective and Enantioselective Synthesis of Related Allylic Amine Structures

While this compound itself is achiral, the synthesis of chiral analogues or related chiral allylic amines often requires stereoselective methods. Enantioselective synthesis is of paramount importance in the preparation of biologically active molecules.

Asymmetric Catalysis

The direct asymmetric synthesis of this compound is not extensively documented in publicly available literature. However, the principles of asymmetric catalysis can be applied to propose potential synthetic routes. These routes are largely based on established catalytic asymmetric transformations that have been successful for structurally related allylic amines.

One plausible approach involves the asymmetric allylic amination of a suitable prochiral precursor. For instance, the reaction of a 1,1-dichloro-3-halopropene with methylamine could theoretically be rendered enantioselective through the use of a chiral transition metal catalyst. Catalytic systems based on palladium, iridium, rhodium, and copper have been widely employed for asymmetric allylic aminations of various substrates. The success of such a reaction would heavily depend on the ability of the chiral ligand to effectively discriminate between the two enantiotopic faces of the π-allyl complex formed from the dichlorinated substrate.

Another potential strategy is the catalytic asymmetric hydroamination of a suitable allene (B1206475). While not directly applied to dichlorinated substrates, rhodium-catalyzed hydroamination of allenes has been shown to produce chiral allylic amines with high enantioselectivity. The application of this method to a dichlorinated allene precursor, if accessible, could provide a direct route to the target compound.

Data on the direct asymmetric catalytic synthesis of this compound is scarce. The following table presents data for analogous asymmetric allylic amination reactions, which could serve as a starting point for the development of a specific method for the target compound.

| Catalyst System | Ligand | Amine Source | Substrate (Analogue) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| [Pd(π-cinnamyl)Cl]₂ | Chiral Phosphine (B1218219) Ligand | Benzylamine | Cinnamyl acetate | Up to 98% | High | Generic Representation |

| Ir-complex | Chiral Phosphoramidite | Aniline (B41778) | Allyl carbonate | High | High | Generic Representation |

| Rh-complex | Chiral Diene | Morpholine | 1,3-diphenylallyl acetate | Up to 99% | High | Generic Representation |

Diastereoselective Transformations

Diastereoselective strategies for the synthesis of analogues of this compound typically involve the use of a chiral auxiliary or a chiral substrate.

One potential diastereoselective route would be the reaction of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, with a suitable 3,3-dichloroallyl electrophile. The inherent chirality of the amine could direct the stereochemical outcome of the C-N bond formation, leading to a diastereomeric mixture of products that could potentially be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.

Alternatively, a diastereoselective reaction could be employed to construct the dichlorovinyl moiety on a precursor that already contains a stereocenter. For example, the addition of a dichloromethyl nucleophile to a chiral imine derived from a suitable α,β-unsaturated aldehyde could proceed with facial selectivity controlled by the existing stereocenter.

A documented approach for the diastereoselective synthesis of α-(dichloromethyl)amines involves the nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines. This method, while yielding saturated products, demonstrates the principle of using a chiral sulfinyl auxiliary to control the stereochemistry of the addition of a dichloromethyl group. Adapting this methodology to an α,β-unsaturated imine could potentially lead to the desired 3,3-dichloroallylamine scaffold with high diastereoselectivity.

The following table summarizes representative data for diastereoselective reactions that could be conceptually adapted for the synthesis of chiral 3,3-dichloroallylamine analogues.

| Chiral Auxiliary/Substrate | Reagent | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-tert-butylsulfinyl aldimine | (Dichloromethyl)trimethylsilane | Nucleophilic Addition | >95:5 | Good | Analogy to saturated systems |

| Chiral imine derived from (S)-1-phenylethanamine | Allylmetal reagent | Nucleophilic Addition | Up to 98:2 | Good | Analogy for allylation |

| Chiral α,β-unsaturated N-sulfinylimine | Grignard Reagent | 1,2-Addition | High | Good | Generic Representation |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the 3,3-Dichlorovinyl Moiety

The geminal dichloro substitution on the terminal carbon of the alkene profoundly influences its reactivity. The two chlorine atoms are strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon (C3) electrophilic and activating the alkene towards various reactions.

Nucleophilic addition is a fundamental reaction in organic chemistry where an electron-rich nucleophile attacks an electron-deficient center. The double bond in 3,3-Dichloro-N-methylprop-2-en-1-amine is activated by the two chlorine atoms, making it an electrophile susceptible to attack by nucleophiles. This type of reaction, known as a conjugate or Michael-type addition, would involve the nucleophile adding to the β-carbon of the alkene.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a carbanionic intermediate which is then typically protonated to yield the final product. The strength of the nucleophile, the electrophilicity of the alkene, and steric effects are key factors influencing the reaction's rate and outcome. Sulfur and nitrogen-based nucleophiles are particularly effective in such additions. researchgate.netmsu.edu For this compound, this pathway offers a route to introduce a wide range of functional groups.

| Nucleophile (Nu:-) | Potential Product Class | Significance |

|---|---|---|

| R₂NH (Amines) | Substituted Diamines | Formation of polyamine structures. |

| RSH (Thiols) | Thioether Derivatives | Introduction of sulfur functionality. |

| RO⁻ (Alkoxides) | Alkoxy Derivatives | Formation of ether linkages. |

| RMgX (Grignard Reagents) | Alkyl/Aryl Adducts | Creation of new carbon-carbon bonds. |

Dehalogenation involves the removal of one or more halogen atoms from a molecule. wikipedia.org For the 3,3-dichlorovinyl group, this can lead to the formation of alkenes, alkynes, or saturated hydrocarbons, depending on the reaction conditions and reagents employed. wikipedia.orglibretexts.org

Thermally-induced dehalogenation, often a dehydrohalogenation reaction, is a process where heat is used to eliminate a hydrogen halide from a substrate to form an alkene. wikipedia.org This method is used on an industrial scale, for example, in the production of vinyl chloride from 1,2-dichloroethane. wikipedia.org For this compound, applying heat could potentially initiate the elimination of hydrogen chloride (HCl). However, the presence of two chlorine atoms on the same carbon and the allylic amine group could lead to complex reaction pathways, including rearrangement or polymerization, in addition to simple elimination. High temperatures, sometimes exceeding 600 °C, have been reported for certain thermal dehalogenation reactions. wikipedia.org

A more controlled method for dehalogenation involves the use of metals or metal complexes. acs.org This process, a form of reductive dehalogenation, can replace a carbon-halogen bond with a carbon-hydrogen bond (hydrodehalogenation) or create a new carbon-carbon bond. wikipedia.orgacs.org Various metallic reagents have been shown to be effective for this transformation.

Alkali Metals: Sodium metal has been used to dechlorinate polychlorinated biphenyls (PCBs) and other halogenated compounds. acs.org The reaction proceeds through the formation of a radical anion, which then undergoes carbon-chlorine bond cleavage. acs.org

Magnesium: Atomic magnesium has been used in flash vacuum pyrolysis to dehalogenate organic halides. wikipedia.org Grignard reagents, formed from magnesium, can also be used in a two-step hydrodehalogenation process. wikipedia.org

Zinc: Zinc dust is a common reagent for dehalogenation, particularly for converting vicinal dihalides into alkenes. libretexts.org It can also be used for the reduction of alkyl halides to hydrocarbons in water at ambient temperatures, often with the help of additives. researchgate.net

Catalytic Systems: Transition metals like nickel and palladium can catalyze hydrodehalogenation reactions. For instance, nickel-on-charcoal with a borane (B79455) source can effectively dehalogenate aryl chlorides. organic-chemistry.org

| Metal/Reagent | Typical Conditions | General Outcome | Reference |

|---|---|---|---|

| Sodium (Na) | Dispersions, often with a co-reductant | Complete dechlorination | acs.org |

| Magnesium (Mg) | Flash vacuum pyrolysis (~600 °C) | Dehalogenation to hydrocarbons | wikipedia.org |

| Zinc (Zn) | In solvent (e.g., methanol, water) | Dehalogenation to alkenes or alkanes | libretexts.orgresearchgate.net |

| Nickel (Ni) Catalysis | Ni on charcoal, Me₂NH·BH₃/K₂CO₃ | Hydrodehalogenation | organic-chemistry.org |

The structure of this compound, containing both a nucleophilic amine and an electrophilic dichlorovinyl group, is well-suited for intramolecular or intermolecular cyclization reactions. Closely related compounds, such as 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, are known to react with primary amines like aniline (B41778) to form quinoline (B57606) derivatives. researchgate.net This suggests that under appropriate conditions, the amine moiety of one molecule could potentially react with the dichlorovinyl group of another, or that the compound could react with other difunctional molecules to build heterocyclic rings.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are also plausible. nih.gov For example, redox-annulation reactions can occur between amines and ortho-substituted benzaldehydes to create polycyclic systems. nih.gov By analogy, this compound could serve as a three-carbon building block in annulation strategies with suitable reaction partners, leading to the synthesis of complex cyclic structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com The vinyl chloride functionality within the 3,3-dichlorovinyl moiety makes it a suitable substrate for these transformations, particularly the Suzuki-Miyaura reaction. taylorandfrancis.comresearchgate.net

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide (like a vinyl chloride) with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. researchgate.netrsc.org This reaction could be used to replace one or both of the chlorine atoms in this compound with various aryl or vinyl groups, providing a direct route to a wide array of complex derivatives. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and ligands. beilstein-journals.org

Key components for a successful Suzuki-Miyaura cross-coupling reaction include:

Palladium Source: A palladium(0) species, often generated in situ from a palladium(II) precatalyst.

Ligand: Phosphine-based ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs) are commonly used to stabilize the palladium catalyst and facilitate the reaction.

Base: A base (e.g., K₂CO₃, NaOt-Bu) is required to activate the organoboron species.

Solvent: A suitable solvent, such as dioxane, THF, or even water, is used to dissolve the reactants. rsc.org

The ability to selectively substitute one or both chlorine atoms would allow for the stepwise construction of highly functionalized molecules, making this compound a versatile synthetic intermediate.

Dehalogenation Processes

Reactivity of the N-Methyl Allylic Amine Moiety

The N-methyl allylic amine moiety is the primary site of reactivity, engaging in reactions typical of secondary amines while also being influenced by the adjacent carbon-carbon double bond.

The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base, enabling several classes of reactions.

Alkylation: As a secondary amine, this compound can react with alkyl halides in N-alkylation reactions. However, this process can be difficult to control. The initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This tendency for over-alkylation often makes direct alkylation a challenging method for synthesizing specific tertiary amines cleanly. masterorganicchemistry.com

Acylation: Acylation of the N-methylamino group occurs readily with acylating agents like acid chlorides or anhydrides. This reaction is generally more straightforward than alkylation and reliably stops at the mono-acylated product, forming a stable amide. This method is a common strategy for preparing amide derivatives from primary and secondary amines. msu.edu

Condensation: Condensation reactions with aldehydes or ketones can occur. The initial reaction of the secondary amine with a carbonyl compound forms a carbinolamine intermediate, which then dehydrates to produce an iminium ion. These iminium cations are highly reactive electrophiles that can participate in subsequent reactions, such as the Mannich reaction. nih.gov

| Reaction Type | Reagent Example | Expected Product |

| Alkylation | Methyl Iodide (CH₃I) | 3,3-Dichloro-N,N-dimethylprop-2-en-1-amine (and subsequent quaternary salt) |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3,3-dichloroprop-2-en-1-yl)-N-methylacetamide |

| Condensation | Acetone ((CH₃)₂CO) | N-(3,3-dichloroprop-2-en-1-yl)-N-methylpropan-2-iminium (Iminium Ion) |

The allylic nature of the double bond allows for isomerization reactions, often proceeding through enamine or imine intermediates. Such rearrangements can be facilitated by the presence of a base.

In the presence of a suitable base, this compound can undergo isomerization. The base can abstract a proton from the carbon atom adjacent to the nitrogen (the α-carbon), leading to the formation of a resonance-stabilized intermediate. Reprotonation can then occur at a different site, resulting in a shift of the double bond to form a thermodynamically more stable isomer, typically an enamine. This process is a known pathway for the interconversion of allylic amines. organic-chemistry.org

The base-catalyzed isomerization of this compound leads directly to the formation of an enamine intermediate, specifically (E/Z)-3,3-dichloro-N-methylprop-1-en-1-amine. Enamines are versatile intermediates in organic synthesis. nih.gov

This enamine exists in tautomeric equilibrium with its corresponding imine form, 3,3-dichloro-N-methylpropanimine. Imines, particularly when protonated to form iminium ions, are electrophilic and can react with various nucleophiles. nih.gov The formation of these intermediates opens up alternative reaction pathways beyond those initiated at the nitrogen of the parent allylic amine. Enamines and imines are recognized as key reactive intermediates in a variety of metabolic and synthetic chemical processes. nih.gov

| Compound Type | Structure | Key Features |

| Parent Allylic Amine | Cl₂C=CH-CH₂-NH(CH₃) | Nucleophilic nitrogen; allylic C-H bonds |

| Enamine Intermediate | Cl₂CH-CH=CH-NH(CH₃) | Nucleophilic α-carbon; electron-rich double bond |

| Imine Tautomer | Cl₂CH-CH₂-CH=N(CH₃) | Electrophilic carbon (in iminium form) |

The amine functional group can undergo dehydrogenation, a formal oxidation process, to yield an imine. This transformation is of significant interest as a method for synthesizing imines under relatively mild conditions.

Acceptorless dehydrogenation (AD) is a process where an amine is converted to an imine with the liberation of hydrogen gas (H₂), often catalyzed by transition metal complexes. researchgate.net Catalysts based on metals such as ruthenium are effective for this transformation. researchgate.net In the context of this compound, a metal-catalyzed dehydrogenation process would be expected to yield the corresponding conjugated imine, N-(3,3-dichloroprop-2-en-1-ylidene)methanamine (Cl₂C=CH-CH=NCH₃). This reaction provides a direct route to imines from amines without the need for external oxidizing agents. researchgate.net

Reactivity as a Ligand or Organocatalyst Precursor (Hypothetical)

The presence of a nitrogen atom with a lone pair of electrons suggests that this compound could function as a ligand in coordination chemistry. The nitrogen center could coordinate to a variety of metal centers, potentially forming stable complexes. The electronic properties of such a ligand would be influenced by the electron-withdrawing dichlorovinyl group, which might modulate the donor strength of the amine.

In the realm of organocatalysis, the amine functionality could, in principle, participate in various catalytic cycles. For instance, it could act as a Brønsted base or, upon protonation, as a Brønsted acid. Furthermore, its potential to form enamines or engage in hydrogen bonding could be explored in asymmetric catalysis, although no such applications have been reported to date.

Interplay Between Dichlorovinyl and Allylic Amine Functionalities

The coexistence of the dichlorovinyl and allylic amine groups within the same molecule sets the stage for intricate reactivity patterns, where cooperative and competitive pathways could be at play.

Cooperative and Competitive Reaction Pathways

The nucleophilic amine could potentially interact with the electrophilic carbon-carbon double bond of the dichlorovinyl group in an intramolecular fashion, although such a reaction would likely require specific activation. In intermolecular reactions, the amine could direct the approach of reagents to the dichlorovinyl moiety or vice versa.

Competitive pathways are also highly probable. For instance, in the presence of a nucleophile, reaction could occur at the allylic carbon (SN2' displacement) or at the dichlorovinyl carbons (addition-elimination or vinylic substitution). Similarly, a reagent could react with the amine (e.g., acylation, alkylation) or with the dichlorovinyl group. The reaction conditions, including the nature of the reagent, solvent, and temperature, would be critical in determining the selectivity of these competitive processes.

Domino and Cascade Reactions

The bifunctional nature of this compound makes it a hypothetical candidate for domino and cascade reactions. A domino reaction, as defined in the literature, involves consecutive transformations where the subsequent reaction is a result of the functionality formed in the previous step, all occurring under the same reaction conditions. For this compound, one could envision a scenario where an initial reaction at the amine functionality triggers a subsequent transformation involving the dichlorovinyl group, or vice versa, leading to the rapid construction of more complex molecular architectures. However, no specific examples of such reactions involving this compound have been documented.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling its chemical behavior. While specific mechanistic studies on this compound are not available, we can extrapolate from related systems.

Mechanistic Studies of Dehalogenation and Dimerization

Dehalogenation of the dichlorovinyl group could potentially be achieved using various reducing agents. The mechanism would likely involve either a stepwise or concerted reduction process. Dimerization is another conceivable reaction pathway, particularly under conditions that promote the formation of reactive intermediates. For instance, dehydrochlorination could lead to a highly reactive chloroenyne intermediate that could then undergo dimerization or polymerization. Mechanistic studies would be necessary to distinguish between different possible pathways, such as radical, ionic, or pericyclic mechanisms.

Insights into Allylic Amination Mechanisms

While specific mechanisms for this compound are not documented, allylic aminations, in general, can proceed through various pathways depending on the catalyst and substrates involved. These often involve the activation of an allylic C-H bond or the substitution of a leaving group at the allylic position. Metal-catalyzed reactions are common, often proceeding through intermediates that facilitate the formation of the new carbon-nitrogen bond. The specific influence of the dichloro- and N-methyl substituents on the prop-2-en-1-amine backbone in such reactions remains an area for future investigation.

Proposed Reaction Intermediates (e.g., Carbocations, π-Allyl Complexes, Nitrenoids)

In the broader context of allylic amination reactions, several types of intermediates are frequently proposed:

Carbocations: The presence of leaving groups on the allylic carbon can lead to the formation of allylic carbocations. These intermediates are stabilized by resonance and can be attacked by an amine nucleophile. For this compound, the chlorine atoms could potentially act as leaving groups, suggesting a possible, though unconfirmed, carbocationic pathway.

π-Allyl Complexes: Transition metal catalysts, particularly those based on palladium, iridium, or rhodium, are known to form π-allyl complexes with allylic substrates. In these complexes, the metal coordinates to the double bond of the allyl group, activating it for nucleophilic attack by an amine. This is a very common and well-studied mechanism in allylic amination.

Nitrenoids: In some catalytic systems, particularly those involving copper or rhodium, metal-nitrenoid intermediates are formed. These are highly reactive species that can insert into allylic C-H bonds to form the aminated product.

Without specific research on this compound, it is not possible to definitively state which, if any, of these intermediates are relevant to its reactivity in allylic amination.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3,3-Dichloro-N-methylprop-2-en-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive picture of its molecular framework.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| =CH | 6.0 - 6.5 | Triplet | 7-9 |

| -CH₂- | 3.2 - 3.6 | Doublet | 7-9 |

| N-CH₃ | 2.3 - 2.6 | Singlet | N/A |

| N-H | 1.5 - 3.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=CCl₂ | 125 - 135 |

| =CH | 120 - 130 |

| -CH₂- | 50 - 60 |

| N-CH₃ | 35 - 45 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. A distinct cross-peak is expected between the olefinic proton (=CH) and the allylic protons (-CH₂-), confirming their adjacent relationship. This would appear as a correlation between the signals in the 6.0-6.5 ppm and 3.2-3.6 ppm regions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The following correlations are predicted:

The olefinic proton signal (6.0-6.5 ppm) would show a cross-peak with the olefinic carbon signal (120-130 ppm).

The allylic proton signal (3.2-3.6 ppm) would correlate with the allylic carbon signal (50-60 ppm).

The N-methyl proton signal (2.3-2.6 ppm) would correlate with the N-methyl carbon signal (35-45 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. Key predicted correlations include:

The olefinic proton (=CH) showing a correlation to the allylic carbon (-CH₂-).

The allylic protons (-CH₂-) showing correlations to both olefinic carbons (=CH and C=CCl₂).

The N-methyl protons (N-CH₃) showing a correlation to the allylic carbon (-CH₂-).

These combined 2D NMR techniques would unequivocally confirm the structure of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of protons. For this compound, a NOESY experiment could potentially show a correlation between the olefinic proton (=CH) and the allylic protons (-CH₂-), indicating their cis relationship in certain conformations. However, due to free rotation around the C-C and C-N single bonds, these correlations might be averaged.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Predicted IR and Raman Data:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3500 (weak to medium) | Weak | Present in secondary amines. |

| C-H Stretch (sp²) | 3000 - 3100 (medium) | Medium to Strong | Olefinic C-H. |

| C-H Stretch (sp³) | 2800 - 3000 (medium) | Medium to Strong | Aliphatic C-H in CH₂ and CH₃ groups. |

| C=C Stretch | 1620 - 1680 (weak to medium) | Strong | The presence of chlorine atoms on the double bond can influence the intensity. |

| N-H Bend | 1550 - 1650 (medium) | Weak | |

| C-N Stretch | 1000 - 1250 (medium) | Weak | |

| C-Cl Stretch | 600 - 800 (strong) | Strong | The gem-dichloro group would likely show strong, distinct bands in this region. |

The C=C stretching vibration in the Raman spectrum is expected to be more intense than in the IR spectrum due to the change in polarizability of this bond. researchgate.net Conversely, the C-Cl and N-H stretches are generally more intense in the IR spectrum due to their larger dipole moment changes during vibration. hopto.org

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 65% of the M peak, and an M+4 peak approximately 10% of the M peak).

A plausible fragmentation pathway initiated by electron ionization would involve:

Alpha-cleavage: This is a common fragmentation pathway for amines. libretexts.orglibretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the nitrogen atom would be a highly favored process, leading to the formation of a resonance-stabilized iminium cation.

Loss of a chlorine atom: Cleavage of a C-Cl bond could lead to a fragment ion with one less chlorine atom.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway for chlorinated compounds.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure | Notes |

| [M]+ | [C₄H₇Cl₂N]+ | Molecular ion with characteristic isotopic pattern for two chlorines. |

| [M-Cl]+ | [C₄H₇ClN]+ | Loss of a chlorine radical. |

| [M-CH₂Cl]+ | [C₃H₄ClN]+ | Cleavage of the allylic C-C bond. |

| [CH₂=NCH₃]+ | [C₂H₅N]+ | Result of alpha-cleavage, likely a prominent peak. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives (if applicable)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. wikipedia.org While this compound is likely a liquid at room temperature, it could be converted into a crystalline derivative, such as a hydrochloride salt or an amide, for crystallographic analysis.

A crystal structure would confirm the molecular connectivity and provide precise bond lengths and angles. For instance, it would reveal the geometry around the C=C double bond and the planarity of the enamine system. wikipedia.org The solid-state conformation and any intermolecular interactions, such as hydrogen bonding involving the amine proton, would also be elucidated. To date, no crystallographic data for this compound or its close derivatives appear to have been published.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Atomic Charges, Bond Orders)

No published data from quantum chemical calculations are available for 3,3-Dichloro-N-methylprop-2-en-1-amine. Such an analysis would typically involve methods like Density Functional Theory (DFT) to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the molecule's reactivity and electronic transitions. Atomic charges and bond orders, which help to understand the charge distribution and bond strengths within the molecule, have not been reported.

Conformational Analysis

A conformational analysis, which would identify the most stable three-dimensional shapes of the molecule and the energy barriers between them, has not been documented for this compound.

Reaction Pathway Modeling and Transition State Analysis

Activation Barrier Determination

There is no available research detailing the modeling of reaction pathways involving this compound. Therefore, activation barriers for any potential reactions have not been determined.

Energetics of Competing Pathways

Without reaction pathway modeling, the energetics of potential competing reaction pathways for this compound have not been computationally explored or reported.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies have been published for this compound. These simulations would be used to understand the dynamic behavior of the molecule over time, including its interactions with solvents or other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No specific theoretical studies predicting the spectroscopic parameters for this compound have been found in the public domain. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for predicting NMR chemical shifts and vibrational frequencies for organic molecules. These methods help in the structural elucidation and characterization of compounds by correlating theoretical data with experimental results. However, no such data has been published for this compound.

Table 1: Predicted Spectroscopic Data for this compound No published data is available for the following parameters.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data Not Available | Not Applicable |

| ¹³C NMR Chemical Shifts (ppm) | Data Not Available | Not Applicable |

Surface-Molecule Interaction Studies

There is no available research in the scientific literature concerning the interaction of this compound with any surfaces. Such studies are fundamental to understanding the behavior of chemical compounds in heterogeneous catalysis, on sensor surfaces, or in environmental interactions.

Adsorption Geometries and Energetics

No computational or experimental studies have been published detailing the adsorption geometries or energetics of this compound on any material surface. This type of investigation would typically involve modeling the molecule's orientation and binding energy on a given substrate to predict its surface behavior.

Table 2: Adsorption Geometries and Energetics of this compound No published data is available for the following parameters.

| Surface Material | Adsorption Energy (eV) | Preferred Adsorption Site |

|---|

Catalytic Effects of Metal Surfaces

The catalytic effects of metal surfaces on this compound have not been investigated in any published research. Studies in this area would focus on how interactions with metal surfaces could facilitate or alter the chemical reactions of the compound, which is essential information for designing catalytic converters and synthetic pathways.

Role As a Synthetic Building Block and Intermediate

Precursor for Advanced Organic Molecules

The dichloroenamine moiety within 3,3-dichloro-N-methylprop-2-en-1-amine offers multiple reactive sites, positioning it as a powerful precursor for the synthesis of advanced organic molecules. The geminal dichloro group on the carbon-carbon double bond is susceptible to nucleophilic substitution, while the enamine nitrogen can influence the regioselectivity of these reactions. This dual reactivity allows for the sequential introduction of different functional groups, paving the way for the construction of intricate molecular architectures.

For instance, chiral vicinal chloroamines, which are structurally related, serve as key intermediates in the synthesis of various biologically active compounds. nih.gov The enantioselective protonation of catalytically generated prochiral chloroenamines has been demonstrated as a viable method to produce these valuable chiral building blocks. nih.gov This suggests that this compound could potentially be derivatized and subjected to similar asymmetric transformations to yield enantioenriched products.

The reactivity of similar dichlorinated compounds, such as those used in the synthesis of dichloro-γ- and δ-lactams, further highlights the potential for creating complex cyclic structures. mdpi.com Although the starting materials in those studies are N-alkenyl-tethered trichloroacetamides, the underlying principle of radical cyclization of a dichlorinated unit demonstrates a pathway to sophisticated molecular frameworks that could be adapted for derivatives of this compound.

To illustrate the synthetic potential, one can envision a series of reactions where the chlorine atoms are sequentially replaced by different nucleophiles, leading to highly functionalized propenamine derivatives. The table below presents hypothetical transformations based on the known reactivity of similar compounds.

| Reactant | Reagents | Product Structure | Potential Application |

| This compound | 1. R¹-SH, Base2. R²-OH, Base | A highly functionalized enamine with thioether and ether linkages. | Intermediate for pharmaceuticals or agrochemicals. |

| This compound | Organometallic reagent (e.g., R-MgBr) | A mono- or di-substituted propene derivative. | Building block for complex natural product synthesis. |

Scaffold for Heterocyclic Compound Synthesis

The inherent functionality of this compound makes it a promising scaffold for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl-like nature of the dichloroenamine system, once hydrolyzed or reacted with appropriate nucleophiles, can be exploited in cyclization reactions to form five-, six-, or even larger-membered rings.

Studies on the reactivity of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines have shown that the reaction outcome is highly dependent on the structure of the amine, leading to different heterocyclic and open-chain products. researchgate.netrsc.org For example, reactions with certain primary amines can lead to the formation of quinolines. researchgate.net By analogy, the reaction of this compound with various dinucleophiles could provide a direct route to a diverse range of N-heterocycles.

The synthesis of 3,3-dichloro-3H-indole N-oxides and their subsequent transformation into other indole (B1671886) derivatives showcases the utility of the 3,3-dichloro motif in the construction of important heterocyclic cores. researchgate.net This suggests that this compound could be a valuable precursor for the synthesis of novel substituted indoles and related heterocycles. Furthermore, the synthesis of various N-heterocycles often relies on versatile building blocks that can undergo sequential reactions, a role for which this compound appears well-suited. nih.govorganic-chemistry.orgmdpi.com

The following table outlines potential heterocyclic systems that could be synthesized from this compound.

| Dinucleophile | Resulting Heterocycle | Significance |

| Hydrazine derivatives | Pyrazoles | Core structure in many pharmaceuticals. |

| Amidines | Pyrimidines | Found in nucleic acids and various drugs. |

| Guanidine | Aminopyrimidines | Bioactive compounds with diverse applications. |

| o-Phenylenediamine | Benzodiazepines | A class of psychoactive drugs. |

Utility in Material Science Precursors (e.g., Polymer Synthesis Precursors)

The bifunctional nature of this compound suggests its potential utility as a monomer or cross-linking agent in polymer synthesis. The presence of two reactive chlorine atoms allows for polycondensation reactions with suitable comonomers. For instance, reaction with diamines or diols could lead to the formation of novel polyamines or polyethers with unique properties conferred by the N-methylprop-2-en-1-amine backbone.

The synthesis of polyenaminones through the transaminative amino-enaminone polymerization of bis[(dimethylamino)methylidene]cyclohexanediones with diamines demonstrates a relevant polymerization strategy. nih.gov This suggests that a di-functionalized derivative of this compound could undergo similar polymerization reactions to produce novel polymers.

Furthermore, the polymerization of other dichlorinated monomers, such as in the attempted synthesis of poly(1,2-dichloroethylene), highlights the interest in chlorinated polymers, which are expected to exhibit valuable properties like being excellent engineering thermoplastics. researchgate.net While the direct polymerization of this compound might be challenging, its incorporation into copolymers could be a viable strategy to tailor the properties of existing polymers. For example, its inclusion could enhance thermal stability, flame retardancy, or adhesion to certain substrates. The direct synthesis of branched and partially ethoxylated polyethyleneimine from ethanolamine (B43304) showcases the innovative approaches being developed for polymer synthesis from functionalized amine precursors. nih.gov

Development of Novel Reagents and Catalysts (Hypothetical)

The structure of this compound provides a foundation for the hypothetical development of novel reagents and catalysts. The secondary amine can be readily deprotonated to form an amide, which could then be N-functionalized. The dichlorovinyl group can be modified to introduce chelating moieties.

For instance, the nitrogen atom and one of the chlorine atoms could be replaced by groups capable of coordinating to metal ions, leading to the formation of pincer-type ligands. Such ligands are known to form stable complexes with a variety of transition metals, which can then act as catalysts for a range of organic transformations. The development of catalysts is a complex field, often relying on computational tools like artificial neural networks to predict and design new catalytic structures. mdpi.com

Moreover, the enamine functionality could be exploited to direct the stereochemical outcome of certain reactions. Chiral catalysts derived from this compound, through the introduction of a chiral auxiliary on the nitrogen atom, could potentially be used in asymmetric synthesis. The reactivity of the dichlorovinyl group could also be harnessed to generate reactive intermediates in situ, which could then participate in catalytic cycles. For example, upon reduction, a vinylidene carbene could be generated, which could then be trapped by a metal to form a catalytically active species.

The table below presents some hypothetical catalyst structures that could be derived from this compound.

| Catalyst Type | Structural Modification | Potential Catalytic Application |

| Pincer Ligand Precursor | Replacement of chlorine atoms with phosphine (B1218219) or other coordinating groups. | Cross-coupling reactions, hydrogenation. |

| Chiral Brønsted Acid | Functionalization of the nitrogen with a chiral acidic group. | Asymmetric protonation, Diels-Alder reactions. |

| N-Heterocyclic Carbene (NHC) Precursor | Cyclization with a suitable reagent to form an imidazolium (B1220033) salt. | Olefin metathesis, polymerization. |

Q & A

Basic: What synthetic methodologies are effective for preparing 3,3-Dichloro-N-methylprop-2-en-1-amine with high purity?

Answer:

The synthesis typically involves nucleophilic substitution or addition reactions. For example, reacting N-methylprop-2-en-1-amine with dichloromethane under controlled conditions (e.g., using anhydrous solvents and inert atmospheres) can yield the dichlorinated product. Purification via recrystallization or column chromatography is critical to remove byproducts like unreacted amines or halogenated impurities. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalysts (e.g., Lewis acids) to enhance selectivity .

Advanced: How do computational studies aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Answer:

Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack. For instance, the electron-withdrawing effect of chlorine atoms lowers the LUMO energy at the β-carbon, making it susceptible to nucleophilic additions. Comparative studies with analogs (e.g., 3,3-difluoro or dibromo derivatives) reveal how halogen electronegativity modulates reactivity . Software like Gaussian or ORCA is used to simulate transition states and validate experimental kinetic data.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR identifies methyl and amine protons (δ 2.3–3.1 ppm), while C NMR confirms chlorine-induced deshielding at C3 (δ 70–80 ppm).

- IR Spectroscopy : Stretching frequencies for N–H (3300–3500 cm) and C–Cl (550–750 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 162.44 (CHClN) and fragmentation patterns indicative of Cl loss .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Answer:

Discrepancies often arise from assay variability (e.g., cell line specificity or concentration ranges). Systematic approaches include:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC values against cancer vs. bacterial targets).

- Dose-response Curves : Standardize protocols (e.g., fixed incubation times, controls for cytotoxicity).

- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Basic: How does halogen substitution (Cl vs. Br/F) affect the stability and reactivity of this compound?

Answer:

Chlorine’s moderate electronegativity and size balance steric effects and electronic withdrawal. Compared to bromine (larger, less electronegative), chlorine enhances thermal stability but reduces polarizability. Fluorine’s high electronegativity decreases electron density at C3, increasing susceptibility to hydrolysis. Stability studies (TGA/DSC) show decomposition temperatures: Cl (180–200°C) > Br (160–180°C) > F (140–160°C) .

Advanced: How does this compound interact with enzymes in biochemical assays?

Answer:

Mechanistic studies involve:

- Docking Simulations : Use AutoDock Vina to predict binding poses with active sites (e.g., cytochrome P450 enzymes).

- Kinetic Assays : Measure inhibition constants () via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions. Preliminary data suggest competitive inhibition patterns with values in the µM range .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhaling volatile chlorinated amines.

- Spill Management : Neutralize spills with activated carbon or sodium bicarbonate, followed by disposal in halogenated waste containers .

Advanced: How can crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL software determines absolute configuration. Key steps:

- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals.

- Data Collection : Resolve Cl positions via high-resolution (<1.0 Å) datasets.

- Refinement : Anisotropic displacement parameters and Hirshfeld surfaces validate stereochemistry, distinguishing enantiomers or diastereomers.

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Answer:

- Hydrolysis : In aqueous media, the compound undergoes nucleophilic attack by water at C3, forming 3-hydroxy-N-methylprop-2-en-1-amine and HCl.

- Oxidation : Exposure to air generates N-oxide derivatives, detectable via H NMR (δ 2.8–3.2 ppm for N–O groups).

- Photolysis : UV light induces C–Cl bond cleavage, yielding radicals detectable by EPR spectroscopy .

Advanced: How do solvent effects influence the reaction kinetics of this compound in Suzuki-Miyaura couplings?

Answer:

Polar aprotic solvents (e.g., DMF, THF) stabilize transition states by solvating the palladium catalyst, accelerating oxidative addition. Kinetic studies (monitored via F NMR for fluorinated substrates) show rate constants () increase 2–3 fold in DMF vs. toluene. Computational solvation models (COSMO-RS) correlate dielectric constants with activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.